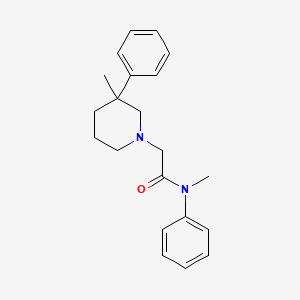

N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis and Structure-Activity Relationships

The synthesis of N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide and its analogues has been explored in the context of their binding properties for sigma1 and sigma2 receptors. A series of N-(1-benzylpiperidin-4-yl)arylacetamides, including N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide, demonstrated higher affinity for sigma1 over sigma2 receptors. The study highlights the influence of the aromatic ring substitution on receptor affinity, with certain substitutions significantly affecting sigma1 receptor binding affinity. Electrostatic properties of substituents in the phenylacetamide aromatic ring were found to strongly influence binding to sigma1 receptors, showcasing the intricate relationship between molecular structure and receptor affinity (Huang et al., 2001).

Molecular Structure Analysis

The molecular structure of N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide has been characterized through various spectroscopic techniques including IR, NMR, and MS. Studies such as the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into the structural characteristics of related compounds through acetylation, esterification, and ester interchange steps, revealing the importance of structural integrity in determining the compound's chemical behavior and interactions (Zhong-cheng & Wan-yin, 2002).

Chemical Reactions and Properties

Research on the synthesis and biological evaluation of compounds related to N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide, such as the study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, demonstrates the potential for discovering potent inhibitors with improved drug-like properties. These studies not only provide a framework for understanding the chemical reactions involved in the synthesis of these compounds but also highlight their biological relevance in inhibiting specific enzymes (Shukla et al., 2012).

Physical Properties Analysis

The physical properties of N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide and its derivatives, such as solubility and stability, are crucial for their pharmacological application. While specific studies on the physical properties of this compound were not found in the searched literature, related research on the synthesis, characterization, and pharmacological evaluation of similar compounds provides a basis for understanding the importance of physical properties in the design and application of pharmaceutical agents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, play a significant role in the application and effectiveness of N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide. Research focusing on the synthesis, structural, and quantum chemical investigations of related compounds aids in understanding how molecular modifications can influence chemical properties and, by extension, biological activity (Arjunan et al., 2009).

Eigenschaften

IUPAC Name |

N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-21(18-10-5-3-6-11-18)14-9-15-23(17-21)16-20(24)22(2)19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFGWDIVPSGOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CC(=O)N(C)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-1-cyclohexyl-N-ethyl-4-{[(3-fluorophenyl)acetyl]amino}-L-prolinamide](/img/structure/B5668102.png)

![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5668108.png)

![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5668109.png)

![N-cyclopentyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5668116.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5668135.png)

![3-[(4aR*,7aS*)-6,6-dioxido-4-[(propylthio)acetyl]hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5668148.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5668151.png)

![1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5668158.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5668182.png)

![3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine](/img/structure/B5668187.png)

![2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5668191.png)

![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5668195.png)